
5-(Octadecyloxy)-2-phenyl-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Octadecyloxy)-2-phenyl-1,3-dioxane: is an organic compound characterized by a dioxane ring substituted with an octadecyloxy group and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Octadecyloxy)-2-phenyl-1,3-dioxane typically involves the following steps:
Formation of the Dioxane Ring: The dioxane ring can be synthesized through the acid-catalyzed cyclization of appropriate diols or hydroxy ethers.
Introduction of the Octadecyloxy Group: The octadecyloxy group can be introduced via nucleophilic substitution reactions, where an octadecyloxy halide reacts with a suitable precursor.
Attachment of the Phenyl Group: The phenyl group can be introduced through Friedel-Crafts alkylation or acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the dioxane ring, potentially opening it to form diols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Diols.
Substitution: Functionalized derivatives with various substituents.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-(Octadecyloxy)-2-phenyl-1,3-dioxane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
The compound’s potential biological activity is of interest for drug discovery and development. Its structural features may interact with biological targets, leading to potential therapeutic applications.
Medicine
In medicine, derivatives of this compound may be investigated for their pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry
In industry, the compound can be used in the formulation of specialty chemicals, surfactants, and lubricants. Its unique properties make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 5-(Octadecyloxy)-2-phenyl-1,3-dioxane involves its interaction with molecular targets such as enzymes or receptors. The octadecyloxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. The phenyl group can engage in π-π interactions with aromatic residues in proteins, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(Octadecyloxy)-isophthalic acid
- 5-(Octadecyloxy)-benzene-1,3-dicarboxylic acid
- 5-(Octadecyloxy)-1,3-benzenedicarboxylic acid
Uniqueness
5-(Octadecyloxy)-2-phenyl-1,3-dioxane is unique due to the presence of both a dioxane ring and an octadecyloxy group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
115292-37-0 |
|---|---|
Formule moléculaire |
C28H48O3 |
Poids moléculaire |
432.7 g/mol |
Nom IUPAC |
5-octadecoxy-2-phenyl-1,3-dioxane |
InChI |
InChI=1S/C28H48O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-29-27-24-30-28(31-25-27)26-21-18-17-19-22-26/h17-19,21-22,27-28H,2-16,20,23-25H2,1H3 |
Clé InChI |
UZOGFFPAZVQLHL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOC1COC(OC1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


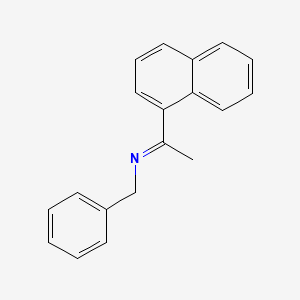

![1-(4-Hydroxyphenyl)-1-[3-(trifluoromethyl)phenyl]propane-1,3-diol](/img/structure/B14296475.png)
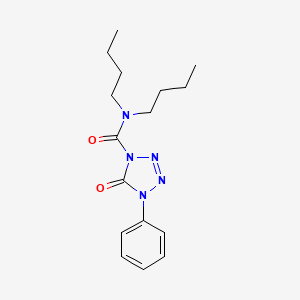
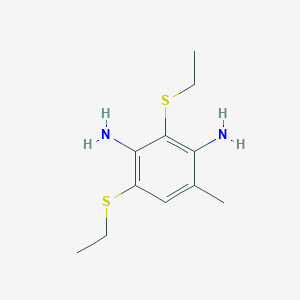
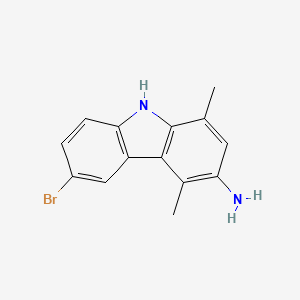
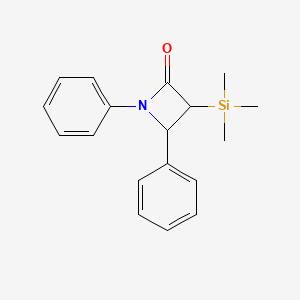
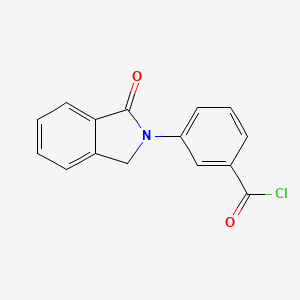


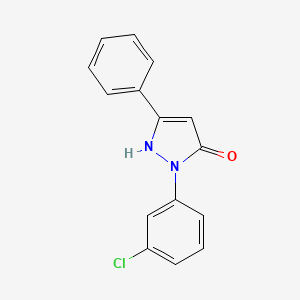
![6-Benzyl-4,6-dihydro-5H-thieno[3,2-b]pyrrol-5-one](/img/structure/B14296522.png)

![N-(2,5-Dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)acetamide](/img/structure/B14296530.png)
